molecular formula C10H13NOS2 B14805579 5-Cyclopropoxy-2,4-bis(methylthio)pyridine

5-Cyclopropoxy-2,4-bis(methylthio)pyridine

Cat. No.: B14805579
M. Wt: 227.4 g/mol
InChI Key: OXRUOPLCRAAXHI-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2,4-bis(methylsulfanyl)pyridine: is an organic compound with the molecular formula C10H13NOS2 and a molecular weight of 227.35 g/mol This compound is characterized by the presence of a cyclopropoxy group and two methylsulfanyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is widely used for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The compound is often purified using techniques such as column chromatography and recrystallization to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-2,4-bis(methylsulfanyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the cyclopropoxy group or to modify the pyridine ring.

    Substitution: The cyclopropoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Substitution reactions may involve reagents like or under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-Cyclopropoxy-2,4-bis(methylsulfanyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2,4-bis(methylsulfanyl)pyridine involves its interaction with molecular targets and pathways. The presence of the cyclopropoxy and methylsulfanyl groups allows the compound to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful for studying various biological functions .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Cyclopropoxy-2,4-bis(methylsulfanyl)pyridine is unique due to the specific positioning of the cyclopropoxy and methylsulfanyl groups on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13NOS2

Molecular Weight

227.4 g/mol

IUPAC Name

5-cyclopropyloxy-2,4-bis(methylsulfanyl)pyridine

InChI

InChI=1S/C10H13NOS2/c1-13-9-5-10(14-2)11-6-8(9)12-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

OXRUOPLCRAAXHI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC=C1OC2CC2)SC

Origin of Product

United States

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